molecular formula C5H12ClNO2 B1367350 Methyl 3-amino-2-methylpropanoate hydrochloride CAS No. 88512-06-5

Methyl 3-amino-2-methylpropanoate hydrochloride

Cat. No. B1367350
Key on ui cas rn: 88512-06-5
M. Wt: 153.61 g/mol
InChI Key: RVPWGKBKRYTOHJ-UHFFFAOYSA-N
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Patent
US09233978B2

Procedure details

To the solution of DL-3-aminoisobutyric acid (CAS number: 144-90-1, Aldrich) (2.7 g, 26.4 mmol) in MeOH (50 mL) was added SOCl2 (6.17 g, 52.8 mmol) dropwise at 0° C. under N2 atmosphere. The reaction was refluxed for 18 hours. The solvent was removed in vacuo to give crude Compound W which was used directly in the next step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][NH2:4].O=S(Cl)[Cl:10].[CH3:12]O>>[ClH:10].[NH2:4][CH2:3][CH:2]([CH3:1])[C:5]([O:7][CH3:12])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC(CN)C(=O)O
Name
Quantity
6.17 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09233978B2

Procedure details

To the solution of DL-3-aminoisobutyric acid (CAS number: 144-90-1, Aldrich) (2.7 g, 26.4 mmol) in MeOH (50 mL) was added SOCl2 (6.17 g, 52.8 mmol) dropwise at 0° C. under N2 atmosphere. The reaction was refluxed for 18 hours. The solvent was removed in vacuo to give crude Compound W which was used directly in the next step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][NH2:4].O=S(Cl)[Cl:10].[CH3:12]O>>[ClH:10].[NH2:4][CH2:3][CH:2]([CH3:1])[C:5]([O:7][CH3:12])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC(CN)C(=O)O
Name
Quantity
6.17 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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